molecular formula C6H8OS B1359916 2,5-Dimethylfuran-3-thiol CAS No. 55764-23-3

2,5-Dimethylfuran-3-thiol

Cat. No. B1359916
M. Wt: 128.19 g/mol
InChI Key: DBBHCZMXKBCICL-UHFFFAOYSA-N
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Patent
US04098910

Procedure details

0.64 Grams (0.005 moles) of 2,5-dimethyl-3-furanthiol and 1.04 grams (0.01 moles) of isoamyl mercaptan are dissolved in 12 ml anhydrous diethyl ether. 0.8 Grams (0.0075 moles) of sodium carbonate dissolved in 8 ml water is added with stirring to the reaction mass. 1.9 Grams (0.0075 moles) of iodine dissolved in 6 ml anhydrous diethyl ether is then added dropwise to the reaction mass until the iodine color remains. The reaction mass is then stirred for a period of 30 minutes.
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.0075 mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.0075 mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([CH3:8])=[CH:5][C:6]=1[SH:7].[CH2:9]([SH:14])[CH2:10][CH:11]([CH3:13])[CH3:12].C(=O)([O-])[O-].[Na+].[Na+].II>C(OCC)C.O>[CH3:1][C:2]1[O:3][C:4]([CH3:8])=[CH:5][C:6]=1[S:7][S:14][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.005 mol
Type
reactant
Smiles
CC=1OC(=CC1S)C
Name
Quantity
1.04 g
Type
reactant
Smiles
C(CC(C)C)S
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.0075 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.0075 mol
Type
reactant
Smiles
II
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the reaction mass
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The reaction mass is then stirred for a period of 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
Smiles
CC=1OC(=CC1SSCCC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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